![molecular formula C20H21ClN4O2S B3930605 N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B3930605.png)
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide
Overview
Description
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide, also known as SN-38, is a potent anticancer agent that is used in the treatment of various types of cancer. It is a derivative of irinotecan, which is a chemotherapy drug used for the treatment of colon and rectal cancer. SN-38 is a topoisomerase I inhibitor that works by preventing the replication of cancer cells.
Mechanism of Action
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide works by inhibiting the activity of topoisomerase I, which is an enzyme that is involved in the replication of DNA. By inhibiting this enzyme, this compound prevents the replication of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide in lab experiments is its potency as an anticancer agent. It has been shown to be effective in very low concentrations, making it a valuable tool for researchers studying cancer. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound is highly toxic and can be harmful to cells that are not cancerous.
Future Directions
There are several future directions for research on N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide. One area of interest is the development of new formulations of this compound that can improve its efficacy and reduce its toxicity. Another area of interest is the study of this compound in combination with other chemotherapy drugs to enhance their efficacy. Finally, there is interest in the study of this compound in combination with other cancer treatments, such as radiation therapy and immunotherapy.
Scientific Research Applications
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of various types of cancer, including colon, lung, breast, and ovarian cancer. This compound has also been studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy.
properties
IUPAC Name |
N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c1-14(26)24-10-12-25(13-11-24)16-8-6-15(7-9-16)22-20(28)23-19(27)17-4-2-3-5-18(17)21/h2-9H,10-13H2,1H3,(H2,22,23,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDUFAPHTIXPMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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